molecular formula C18H20ClN3O3 B405097 N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide

N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide

Cat. No.: B405097
M. Wt: 361.8g/mol
InChI Key: AGZOWWUNQWVQDE-UHFFFAOYSA-N
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Description

N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a benzamide core, substituted with chloro and nitro groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-nitroaniline with ethylamine to form an intermediate, which is then reacted with 4-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted benzamides .

Scientific Research Applications

N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and nitro groups, along with the benzamide core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H20ClN3O3

Molecular Weight

361.8g/mol

IUPAC Name

N-[2-(2-chloro-4-nitroanilino)ethyl]-N-ethyl-4-methylbenzamide

InChI

InChI=1S/C18H20ClN3O3/c1-3-21(18(23)14-6-4-13(2)5-7-14)11-10-20-17-9-8-15(22(24)25)12-16(17)19/h4-9,12,20H,3,10-11H2,1-2H3

InChI Key

AGZOWWUNQWVQDE-UHFFFAOYSA-N

SMILES

CCN(CCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCN(CCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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